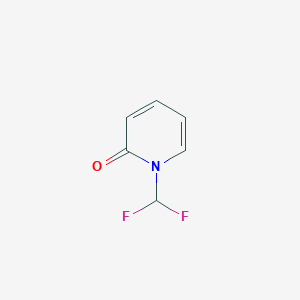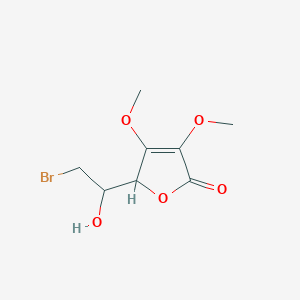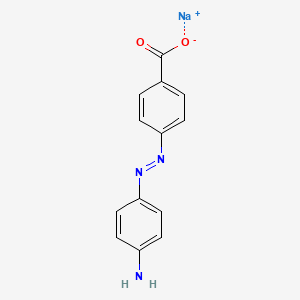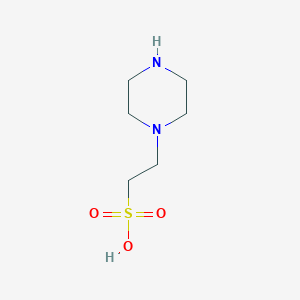
1-(Difluoromethyl)-1,2-dihydropyridin-2-one
Overview
Description
1-(Difluoromethyl)-1,2-dihydropyridin-2-one is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group imparts unique properties to the molecule, making it a valuable component in various applications. This compound is known for its ability to act as a hydrogen bond donor, a characteristic that is relatively rare among polyfluorinated motifs .
Mechanism of Action
Target of Action
Compounds with a difluoromethyl group have been found to interact with various targets, including proteins . The specific role of these targets can vary widely, depending on the nature of the protein and its function within the cell.
Mode of Action
Difluoromethyl groups are known to participate in various chemical reactions, including bond formation with carbon, oxygen, nitrogen, and sulfur atoms . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their activity within the cell.
Biochemical Pathways
The introduction of a difluoromethyl group can influence a variety of biochemical processes, depending on the nature of the target molecule and the specific site of interaction .
Pharmacokinetics
The presence of a difluoromethyl group can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The introduction of a difluoromethyl group can lead to changes in the structure and function of target molecules, potentially altering their activity within the cell .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the activity of compounds with a difluoromethyl group .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one are intriguing. It has been found to participate in difluoromethylation processes based on X–CF2H bond formation .
Cellular Effects
It is known that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This suggests that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S . This process can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that difluoromethylation processes based on X–CF2H bond formation have been streamlined, which could potentially impact the stability, degradation, and long-term effects of this compound on cellular function .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its ability to form X–CF2H bonds . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one typically involves the introduction of the difluoromethyl group to a pyridine derivative. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry . Industrial production methods often employ these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
1-(Difluoromethyl)-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include difluorocarbene precursors, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Difluoromethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(Difluoromethyl)-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
1-(Difluoromethyl)-2-nitrobenzene: This compound also contains a difluoromethyl group and exhibits similar hydrogen bonding properties.
Difluoromethylornithine: Known for its antiviral properties, this compound targets the polyamine biosynthetic pathway.
Difluoromethylated pyridines: These compounds are used in medicinal and agricultural chemistry for their unique properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-(difluoromethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)9-4-2-1-3-5(9)10/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYHNOZVCPVIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((Ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid](/img/structure/B3195362.png)


